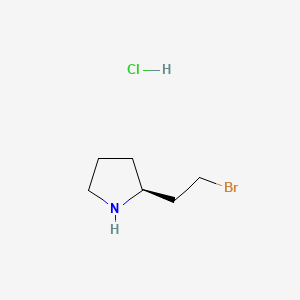
2-Amino-3-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hexanol is an organic compound with the molecular formula C6H15NO It is a chiral amino alcohol, meaning it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-3-hexanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-3-hexanone using a suitable reducing agent such as hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction typically occurs under mild conditions and yields the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses hydrogen gas and a metal catalyst to reduce the nitro group to an amino group, resulting in the formation of this compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides (R-X) can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-hexanone or 2-hexanal.
Reduction: Formation of hexylamine.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-hexanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hexanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-hexanol: Similar structure but with the amino group at a different position.
3-Amino-2-hexanol: Similar structure but with the amino and hydroxyl groups swapped.
2-Amino-3-pentanol: Shorter carbon chain but similar functional groups.
Uniqueness
2-Amino-3-hexanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Propiedades
Número CAS |
13325-11-6 |
|---|---|
Fórmula molecular |
C6H15NO |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
2-aminohexan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(8)5(2)7/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
TXRCHGMTTXKTPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)



![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)








